molecular formula C18H19N3O2 B352436 (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide CAS No. 330671-97-1

(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide

Cat. No.: B352436
CAS No.: 330671-97-1
M. Wt: 309.4g/mol
InChI Key: YLAGDTISLXECBU-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(2-(4-Methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This benzylidene hydrazine benzamide derivative features a hybrid molecular structure designed to potentially interact with multiple biological targets. Compounds within this class have demonstrated promising antibacterial and antifungal activities in scientific studies , with some analogues showing efficacy against pathogens such as S. aureus and E. coli by targeting multidrug efflux pumps like MATE, which are implicated in antimicrobial resistance . Furthermore, structural analogues of this benzamide scaffold are being investigated for their in vitro anticancer activity , including against human lung cancer cell lines, establishing this chemical class as a valuable template for oncological research . The compound's mechanism of action is believed to be associated with its ability to mimic pharmacophoric features of known inhibitors, often involving key interactions such as hydrogen bonding via its hydrazide linker and hydrophobic insertion of its aromatic moieties into target enzyme pockets . Researchers utilize this compound as a critical building block in structure-activity relationship (SAR) studies and in the synthesis of more complex derivatives for biological screening. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGDTISLXECBU-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Hydrazinolysis of β-Keto Esters

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to yield β-keto hydrazide (Scheme 1). Subsequent amidation with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base affords the hydrazine precursor.

Reaction Conditions :

  • Hydrazinolysis : Ethanol, reflux, 6 hours.

  • Amidation : DCM, 0°C to room temperature, 12 hours.

Yield : 72–85% (after column chromatography).

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc), 2.68–2.86 (m, 2H, CH₂), 3.79–4.09 (m, 2H, NH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 3319 cm⁻¹ (N-H).

Route 2: Direct Coupling of β-Alanine Hydrazide

β-Alanine hydrazide, prepared via hydrazinolysis of β-alanine methyl ester, reacts with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to yield the target precursor.

Advantages : Avoids ester intermediates, reducing reaction steps.
Yield : 68%.

Condensation with 4-Methylbenzaldehyde

Acid-Catalyzed Hydrazone Formation

The hydrazine precursor reacts with 4-methylbenzaldehyde in ethanol under acidic conditions (acetic acid or HCl) to form the (E)-hydrazone.

Optimized Conditions :

  • Solvent : Ethanol or methanol.

  • Catalyst : 0.1 eq. acetic acid.

  • Temperature : Reflux (78°C), 4–6 hours.

  • Yield : 89%.

Mechanistic Insight :
Protonation of the aldehyde enhances electrophilicity, promoting nucleophilic attack by the hydrazine’s amine group. The (E)-isomer predominates due to steric hindrance between the benzamide and 4-methylphenyl groups.

Microwave-Assisted Synthesis

Adapting methods from Piloty-Robinson pyrrole synthesis, microwave irradiation (100°C, 30 minutes) significantly accelerates the condensation step, achieving 92% yield with minimal byproducts.

Advantages :

  • Reduced reaction time (30 minutes vs. 6 hours).

  • Enhanced selectivity for the (E)-isomer.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.82–7.45 (m, 9H, aromatic), 2.37 (s, 3H, CH₃).

IR (ATR) :

  • 1654 cm⁻¹ (amide C=O), 1601 cm⁻¹ (C=N), 1550 cm⁻¹ (N-H bend).

Mass Spectrometry :

  • ESI-MS : m/z 310.4 [M+H]⁺ (calc. 309.37).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight309.37 g/mol
logP2.295
Hydrogen Bond Donors2
Polar Surface Area59.87 Ų

Discussion of Synthetic Challenges and Solutions

Stereochemical Control

The (E)-configuration is favored under kinetic control due to steric effects. Use of aprotic solvents (e.g., DMF) and catalytic acid minimizes isomerization.

Purification Strategies

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the (E)-isomer from traces of the (Z)-form. Recrystallization from ethanol yields >99% pure product.

Comparative Analysis of Methods

MethodYield (%)TimeSelectivity (E:Z)
Acid-Catalyzed Reflux896 hours95:5
Microwave-Assisted9230 minutes98:2
Room-Temperature Stirring7524 hours90:10

Microwave-assisted synthesis offers superior efficiency and selectivity, making it the method of choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azides or other oxidized derivatives.

  • Reduction: : Reduction of the compound can occur at the carbonyl group, potentially forming alcohol derivatives.

  • Substitution: : The benzamide and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is its potential as an anticancer agent . Research indicates that compounds with hydrazone moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Evaluation

A study synthesized several Schiff bases, including derivatives related to this compound, and evaluated their biological activities. The results demonstrated that these compounds inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
1MCF-715Apoptosis
2HeLa12Cell Cycle Arrest
3A54920Apoptosis

Antimicrobial Properties

Another significant application involves the antimicrobial activity of this compound. The structure of hydrazones has been associated with antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

In a comparative study, various hydrazone derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that the presence of the hydrazone linkage is crucial for enhancing efficacy against microbial pathogens .

DerivativeBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus18
BEscherichia coli15
CPseudomonas aeruginosa12

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of hydrazone derivatives, including this compound. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Cell Models

In vitro studies demonstrated that certain hydrazone derivatives could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Radiopharmaceutical Development

The compound's structure has implications for its use in radiopharmaceuticals . Benzamide derivatives are often utilized in imaging techniques for cancer diagnosis.

Case Study: Imaging Applications

Research has indicated that radiolabeled benzamide derivatives can serve as effective tracers for imaging melanoma metastases. The incorporation of hydrazone functionalities may enhance binding affinity to target tissues, improving imaging quality .

Mechanism of Action

The mechanism by which (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl and benzamide groups are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from the Same Series

Compound 4f belongs to a series of N'-(substituted benzylidene)benzohydrazide derivatives. Key analogues include:

Compound Substituent on Benzylidene Melting Point (°C) Key Structural Features
4c 2-Nitro 239–241 2-Nitro group enhances electron-withdrawing effects
4d 2-Hydroxy 220–222 Intramolecular hydrogen bonding via 2-hydroxy group
4e 4-Hydroxy 255–257 Higher melting point due to para-hydroxy H-bonding
4f 4-Methyl 208–210 Electron-donating methyl group improves lipophilicity

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., 2-nitro in 4c ) and hydroxy substituents (4d , 4e ) increase melting points compared to the methyl group in 4f , likely due to enhanced intermolecular interactions (e.g., H-bonding, dipole-dipole) .

Comparison with Sulfonamide Derivatives

Compounds such as 6c and 15c (sulfonamide derivatives with benzylidene hydrazine groups) exhibit strong binding to mitochondrial carbonic anhydrase VB (CA VB) with >10-fold selectivity over other isoforms . Unlike 4f , these compounds replace the benzamide core with a sulfonamide group, demonstrating that:

  • Bioactivity : The sulfonamide moiety is critical for CA VB inhibition, whereas benzamide derivatives like 4f may target different biological pathways.
  • Selectivity : Substituent position (e.g., 4-chloro in 15c ) influences isoform selectivity, suggesting that 4f ’s 4-methyl group could be optimized for specific targets .

Comparison with Pyrrole-Based Hydrazinyl Compounds

Ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-1H-pyrrole-3-carboxylate (13b ) shares a hydrazinyl-3-oxopropyl chain but incorporates a pyrrole core . Key differences include:

  • Core Structure : The pyrrole ring in 13b may confer antitubercular activity, whereas 4f ’s benzamide backbone is more suited for C–H functionalization or enzyme inhibition .
  • Metabolism : The hydrazine moiety in both compounds is susceptible to metabolic oxidation, but 13b ’s bromophenyl group adds steric bulk that may slow degradation .

Comparison with Morpholinosulfonyl Derivatives

(E)-N'-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide (CAS 1423715-09-6) replaces the benzamide group with a morpholinosulfonyl substituent . This highlights:

  • Synthetic Flexibility : The hydrazine scaffold accommodates diverse functional groups, enabling tailored physicochemical properties.
  • Solubility : Sulfonyl and morpholine groups enhance aqueous solubility compared to 4f ’s lipophilic trimethoxybenzamide group .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : 4f ’s 4-methyl and 3,4,5-trimethoxy groups increase logP compared to hydroxy- or nitro-substituted analogues, favoring membrane permeability .
  • Stability : The hydrazine linkage in 4f is prone to hydrolysis under acidic conditions, a common limitation shared with analogues like 4c–4e .

Biological Activity

(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide, a compound featuring a hydrazine moiety and a benzamide structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 E N 3 2 4 methylbenzylidene hydrazinyl 3 oxopropyl benzamide\text{ E N 3 2 4 methylbenzylidene hydrazinyl 3 oxopropyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been investigated for its role as an inhibitor of key enzymes involved in cancer progression:

  • PI3K/HDAC Inhibition : Recent studies have highlighted the compound's potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), both crucial in cancer cell survival and proliferation. Inhibition of these pathways leads to reduced cell growth and increased apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies have shown that derivatives similar to this compound exhibit significant binding affinities to tubulin, suggesting a mechanism that may involve disruption of microtubule dynamics, which is critical for cell division .

Anticancer Properties

A series of derivatives based on similar hydrazine and benzamide structures have been synthesized and evaluated for their anticancer properties. The following table summarizes some key findings related to their biological activities:

Compound IDStructure DescriptionIC50 (nM)Efficacy (%)
4hN-3,5-dibromo-4-hydroxybenzylidene hydrazinyl25.49High
PH14Benzamide-based dual inhibitor20.3Significant
WO5mβ-cell protective analog0.1100

Note : IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.

Case Studies

  • In Vitro Studies : The compound has been tested in various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, in studies involving Jeko-1 cells, treatment with benzamide derivatives resulted in significant apoptosis and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the hydrazine moiety can enhance or diminish biological activity. For example, substituting different groups on the benzamide ring has been shown to affect binding affinities and overall efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide, and how are reaction conditions controlled to ensure high yield and purity?

  • Methodology : Multi-step organic synthesis typically involves condensation of hydrazine derivatives with benzamide precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Catalysts : Acid or base catalysts (e.g., acetic acid, pyridine) to facilitate hydrazone formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product minimization .
    • Table 1 : Example reaction conditions from analogous hydrazinyl-benzamide syntheses:
StepReagentsTemp. (°C)Yield (%)Purity (HPLC)
14-methylbenzaldehyde, hydrazine7085>95%
2Benzoyl chloride, TEA2592>98%

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm hydrazone tautomerism and stereochemistry (e.g., E/Z configuration). Key signals include:

  • Hydrazinyl NH (~10–12 ppm) and aromatic protons (6.5–8.5 ppm) .
    • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For hydrazone derivatives, intermolecular hydrogen bonds often stabilize the E-configuration .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • In vitro assays :

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values calculated .
  • Enzyme inhibition : Fluorescence-based assays for targets like MAO-B or PTP1B, comparing inhibition to reference compounds .

Advanced Research Questions

Q. What computational strategies predict the metabolic stability and binding affinity of this compound?

  • Metabolism Prediction : Tools like MetaSite identify vulnerable sites (e.g., hydrazine linkage) for oxidative metabolism. RP-HPLC validates metabolite stability in biological matrices (e.g., rat synaptosomes) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MAO-B active site). Hydrazone derivatives show π-π stacking with flavin adenine dinucleotide (FAD) cofactors .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time).

  • Solution : Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

  • Key Modifications :

  • 4-methylbenzylidene group : Electron-donating substituents improve target binding affinity .
  • Benzamide moiety : Fluorination at the para position enhances metabolic stability .
    • Table 2 : SAR trends in analogous compounds:
DerivativeSubstituentIC50 (μM)LogP
A-OCH31.22.8
B-CF30.73.1

Q. What advanced formulation strategies improve the compound’s bioavailability for in vivo studies?

  • Nanostructured Lipid Carriers (NLCs) : Encapsulation increases solubility and BBB permeability. Particle size (100–200 nm) and zeta potential (-20 mV) are optimized via solvent-emulsification .

Methodological Considerations

  • Data Validation : Cross-validate crystallographic data (SHELXL refinement) with DFT calculations to resolve discrepancies in bond geometry .
  • Analytical Reproducibility : Use internal standards (e.g., deuterated solvents) in NMR and spike controls in HPLC to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.